Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a synthetic compound categorized as a pseudoproline dipeptide. This compound features a unique structure that incorporates the amino acids methionine and threonine, with a pseudoproline modification that enhances its stability and solubility in peptide synthesis. Pseudoproline derivatives, particularly those derived from serine and threonine, have become essential building blocks in peptide chemistry due to their ability to influence the conformation of peptides and proteins, thus improving their biological activity and stability .
The compound can be sourced from various suppliers specializing in peptide synthesis and chemical compounds, including Chem-Impex International and Iris Biotech GmbH. These companies ensure high purity levels, typically above 99%, which is critical for research and application in biochemical studies .
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is classified under:
The synthesis of Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH includes:
The structural data indicates that the compound has:
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH can undergo several chemical reactions typical of amino acids and peptides:
These reactions are crucial for synthesizing longer peptides or modifying existing ones for specific applications in drug development or biochemical research.
The mechanism of action for Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH primarily relates to its role as a building block in peptide synthesis. The pseudoproline modification allows for:
Studies have shown that peptides containing pseudoproline residues exhibit altered folding patterns and increased resistance to proteolytic enzymes, making them suitable candidates for therapeutic applications .
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is utilized extensively in:
Pseudoproline derivatives emerged in the mid-1990s as transformative tools for overcoming persistent challenges in solid-phase peptide synthesis (SPPS). The foundational work by Mutter, Wöhr, and colleagues demonstrated that serine- and threonine-derived pseudoprolines act as reversible "molecular hinges" that introduce cis-amide bonds into peptide backbones. This structural disruption effectively prevents the formation of β-sheet structures responsible for synthesis-threatening aggregation [1]. Their 1996-1997 publications detailed how these dipeptide systems (originally termed "oxazolidines" for Thr/Ser derivatives) function as temporary proline mimics that break secondary structures during chain assembly, later regenerating the native amino acid during acidic cleavage [1] [6]. White, Bloomberg, and Skropeta subsequently expanded the applications, showing their utility in long peptide synthesis (30-80 residues) and cyclization of constrained small peptides [1] [7]. The development of dimethyloxazolidine variants like Thr[PSI(Me,Me)Pro] significantly improved coupling efficiency and commercial viability by optimizing steric and electronic properties [1] [8].
Table 1: Evolution of Pseudoproline Derivatives
Year | Development Milestone | Key Researchers | Significance |
---|---|---|---|
1996 | First Ser/Thr-derived pseudoprolines | Wöhr, Mutter et al. | Demonstrated disruption of β-sheet aggregation in SPPS |
1997 | Reversible cis-amide bond induction | Dumy, Mutter et al. | Established molecular hinge mechanism |
2004 | Dimethyloxazolidine optimization | White, Bloomberg et al. | Enhanced coupling efficiency for long sequences |
2004 | Cyclization applications | Skropeta, Jolliffe et al. | Enabled synthesis of constrained cyclic peptides |
2021 | Monomeric pseudoproline applications | - | Validated single-residue incorporation protocols [7] |
Threonine-derived pseudoprolines (Thr(ΨPro)) function through a reversible oxazolidine ring system formed by condensation between the threonine side-chain hydroxyl group and the backbone carbonyl of the preceding residue. This transformation converts Thr into a proline-like, structure-disrupting moiety with three critical functions:
This specialized dipeptide building block addresses two compounding challenges in methionine- and threonine-containing sequences:
Table 2: Performance Comparison of Pseudoproline Formats in Methionine-Containing Sequences
Building Block | Crude Purity (%) | Aggregation Observed | Aspartimide Byproducts | Synthesis Scale Achieved |
---|---|---|---|---|
Fmoc-Met-OH + Fmoc-Thr-OH | 55–75% | Severe | 5–15% | ≤0.1 mmol |
Monomeric Fmoc-Thr(ΨPro)-OH | 60–78% | Moderate | 3–8% | ≤0.2 mmol |
Fmoc-Met-Thr(ΨPro)-OH (dipeptide) | 85–97% | None | ≤1% | ≥1 mmol [3] [8] |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1